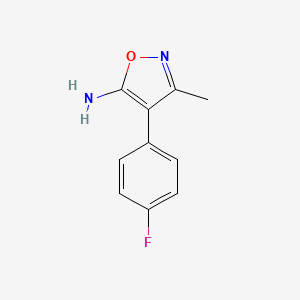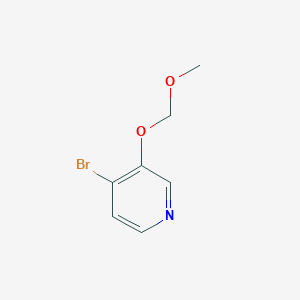
4-Bromo-3-(methoxymethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(methoxymethoxy)pyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are substituted with a bromine atom and a methoxymethoxy group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-hydroxypyridine to obtain 4-bromo-3-hydroxypyridine, which is then reacted with methoxymethyl chloride in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for 4-Bromo-3-(methoxymethoxy)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution: Products include 4-azido-3-(methoxymethoxy)pyridine or 4-thio-3-(methoxymethoxy)pyridine.
Oxidation: Products include this compound N-oxide.
Reduction: Products include 3-(methoxymethoxy)pyridine.
Coupling: Products include biaryl compounds with various substituents.
Applications De Recherche Scientifique
4-Bromo-3-(methoxymethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(methoxymethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation . The methoxymethoxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine
- 4-Bromo-3-(methoxymethoxy)benzene
- 4-Bromo-3-(methoxymethoxy)thiophene
Uniqueness
4-Bromo-3-(methoxymethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Conclusion
This compound is a valuable compound in various scientific fields. Its unique structure and reactivity make it an important intermediate in the synthesis of pharmaceuticals, materials, and other complex organic molecules. Understanding its preparation methods, chemical reactions, and applications can further enhance its utility in research and industry.
Propriétés
Formule moléculaire |
C7H8BrNO2 |
|---|---|
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
4-bromo-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-11-7-4-9-3-2-6(7)8/h2-4H,5H2,1H3 |
Clé InChI |
AOAGWJHRYDSLOM-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=CN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


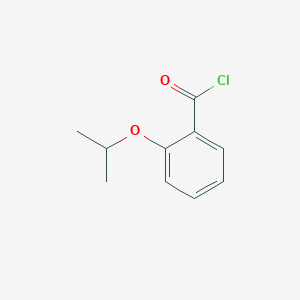
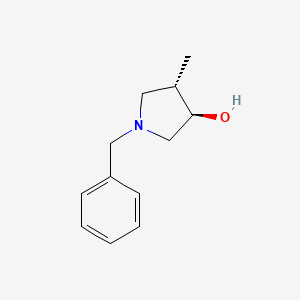
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)
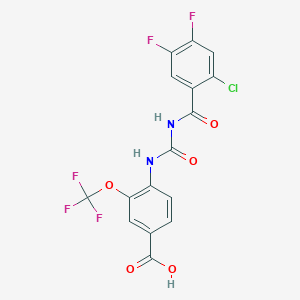
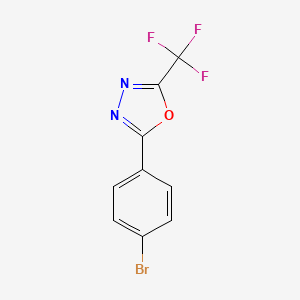
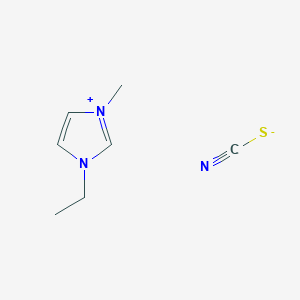
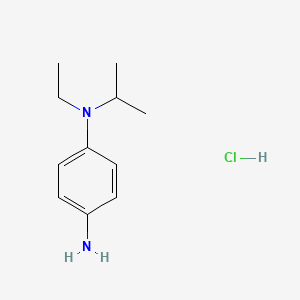
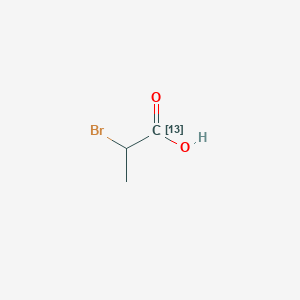
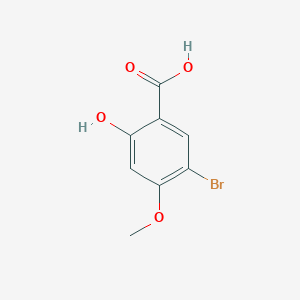
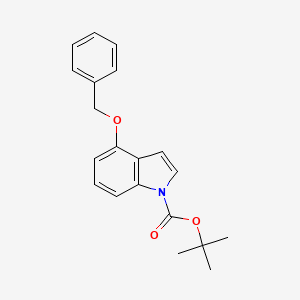
![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)
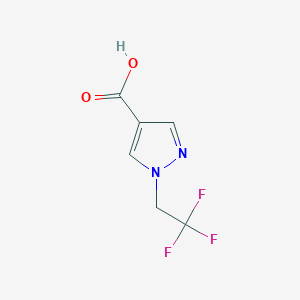
![2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B1285341.png)
